molecular formula C14H26N2O2 B2658923 Tert-butyl 6-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate CAS No. 1781760-04-0

Tert-butyl 6-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate

Numéro de catalogue B2658923
Numéro CAS: 1781760-04-0
Poids moléculaire: 254.374
Clé InChI: YPAOLNGJEGCXIG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl 6-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate is a compound that has been synthesized and studied for its potential applications in scientific research. This molecule is a member of the quinoline family and has been shown to have interesting biochemical and physiological effects.

Applications De Recherche Scientifique

Metal-Free C3-Alkoxycarbonylation

This process involves the oxidation coupling of quinoxalin-2(1H)-ones with carbazates, using K2S2O8 as an oxidant in metal- and base-free conditions. Tert-butyl carbazate, used as the coupling reagent, showcases the application in synthesizing quinoxaline-3-carbonyl compounds, indicating the compound's utility in preparing bioactive motifs under mild conditions (Xie et al., 2019).

Intramolecular Defluorinative Cyclization

A method for synthesizing difluoromethylated quinazolic acid derivatives, showcasing the use of tert-butyl-related esters as precursors for cyclic amino acids. This highlights the compound's role in creating new structures under basic conditions (Hao et al., 2000).

Asymmetric Hydrogenation

The use of tert-butylmethylphosphino groups in ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes illustrates the compound's contribution to synthesizing chiral pharmaceutical ingredients efficiently (Imamoto et al., 2012).

One-Pot Synthesis of Quinoline-2-carboxylates

Demonstrates a protocol for synthesizing quinoline-2-carboxylates, starting from β-nitroacrylates and 2-aminobenzaldehydes. This research shows the compound's utility in synthesizing biologically active molecules and ligands for metal-catalyzed reactions (Gabrielli et al., 2016).

Antimalarial Drug Development

N-tert-Butyl isoquine (GSK369796) is a drug candidate designed based on the 4-aminoquinoline scaffold, illustrating the compound's potential in developing affordable and effective antimalarial treatments (O’Neill et al., 2009).

Synthesis of Novel Quinoxaline Derivatives

Research into synthesizing new 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives for antituberculosis activity showcases the compound's importance in developing treatments for infectious diseases (Jaso et al., 2005).

Propriétés

IUPAC Name

tert-butyl 6-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-4-5-10-9-11(15)6-7-12(10)16/h10-12H,4-9,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAOLNGJEGCXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CCC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1781760-04-0
Record name tert-butyl 6-amino-decahydroquinoline-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.